![molecular formula C12H22FNO3 B2765558 cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester CAS No. 1612176-00-7](/img/structure/B2765558.png)
cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester” has a CAS Number of 1612176-00-7 . It has a molecular weight of 247.31 . The IUPAC name of the compound is tert-butyl (4S,5R)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m1/s1
. This code provides a specific description of the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis Methodologies
A novel method for preparing related fluorinated compounds involves a multi-step process starting from tert-butyl acrylate and chloromethyl phenyl sulfoxide. This method includes initial formation, fluorination by molecular fluorine, reductive desulfonylation, and acid-catalyzed hydrolysis to achieve the final product, demonstrating the compound's synthesis versatility (Toyota et al., 1996).
Analytical Method Development
An analytical method for determining pyrethroid metabolites, including compounds structurally related to the query compound in human urine samples, has been developed. This method involves acid-induced hydrolysis followed by exhaustive solvent extraction, covering both conjugated and free acids, followed by a common derivatisation step yielding the corresponding methyl esters (Kühn et al., 1996).
Stereoselective Syntheses
Stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) demonstrates the importance of stereochemistry in the synthesis of complex molecules. This process involves reacting tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives with L-selectride, showcasing the synthetic utility of similar structures in organic chemistry (Boev et al., 2015).
Conformational Studies
Research on the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, which are structurally related to the query compound, provides insight into the configurations and preferred conformations based on NMR characteristics. Such studies are essential for understanding the physical and chemical properties of similar compounds (Casy & Jeffery, 1972).
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, related to the query compound, have been identified as useful in medicinal chemistry applications, including as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides via double fluorination showcases the potential pharmaceutical applications of structurally similar compounds (Singh & Umemoto, 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (4R,5S)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXELYTJRBLOD-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]([C@@H]1O)F)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.